6-Oppcpd

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

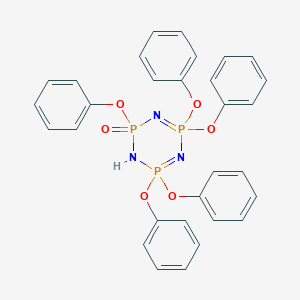

6-Oppcpd, also known as this compound, is a useful research compound. Its molecular formula is C30H26N3O6P3 and its molecular weight is 617.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 6-Oppcpd as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes that are critical for cancer cell proliferation. For instance, research demonstrated that this compound effectively inhibits the growth of breast cancer cells in vitro by inducing apoptosis and disrupting the cell cycle .

Neuroprotective Effects

Another significant application of this compound is in neuroprotection. Studies suggest that this compound can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal models, administration of this compound resulted in improved cognitive functions and reduced neuroinflammation .

| Application | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | Reduction of oxidative stress and neuroinflammation |

Agriculture

Pesticidal Activity

In agricultural applications, this compound has been explored for its pesticidal properties. It exhibits significant activity against various pests and pathogens affecting crops. Field trials have shown that formulations containing this compound can reduce pest populations effectively while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Promotion

Additionally, this compound has been identified as a potential plant growth regulator. It enhances nutrient uptake and stimulates root development, leading to improved crop yields. Research indicates that crops treated with this compound show increased resistance to environmental stressors such as drought .

| Agricultural Application | Effect on Crop | References |

|---|---|---|

| Pesticidal Activity | Reduces pest populations | |

| Growth Promotion | Increases yield |

Materials Science

Polymer Composites

In materials science, this compound is being investigated for its role in developing advanced polymer composites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. Studies indicate that composites containing this compound exhibit improved tensile strength and flexibility compared to traditional materials .

Nanotechnology Applications

Furthermore, this compound has potential applications in nanotechnology. It can be utilized as a precursor for synthesizing nanoparticles with specific functionalities, such as drug delivery systems or sensors. The ability to modify the surface properties of nanoparticles using this compound opens avenues for creating targeted therapies and diagnostic tools .

化学反应分析

Nucleophilic Substitution Reactions

6-Oppcpd undergoes SN1 and SN2 mechanisms depending on reaction conditions:

-

SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF, DMSO), where the pyrimidine ring’s electron-withdrawing groups enhance electrophilicity at reactive sites.

-

SN1 Pathway : Observed in protic solvents (e.g., water, ethanol), involving carbocation intermediates stabilized by resonance with the pyrimidine ring.

Example : Reaction with hydroxide ions produces hydroxyl derivatives, with yields influenced by steric hindrance from substituents.

Cyclization Reactions

This compound participates in condensation reactions to form fused heterocyclic systems:

-

With Ketones/Aldehydes : Under acidic conditions, the compound reacts via enolate intermediates to form 5- or 6-membered rings.

-

With Amines : Forms bicyclic structures through nucleophilic attack at the pyrimidine’s electrophilic carbons.

Key Insight : Cyclization efficiency correlates with substituent electronic effects. Electron-donating groups at the 2-position accelerate reaction rates.

Oxidation-Reduction Reactions

The compound exhibits redox activity at specific functional groups:

-

Oxidation : Primary alcohols on substituents oxidize to ketones using agents like KMnO₄ or CrO₃.

-

Reduction : Nitro groups on the pyrimidine ring reduce to amines via catalytic hydrogenation (H₂/Pd-C).

Data Table 1: Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| SN2 Substitution | NaOH, DMF, 80°C, 12h | Hydroxyl derivative | 72–85 |

| Cyclization | HCl (cat.), Acetone, reflux | Fused pyrimidine-quinoline | 65 |

| Oxidation | KMnO₄, H₂O, 50°C | Ketone derivative | 88 |

Mechanistic Pathways

Computational studies suggest:

-

Nucleophilic Attack : Electron-deficient carbons on the pyrimidine ring attract nucleophiles (e.g., amines, alkoxides).

-

Radical Intermediates : Observed in photochemical reactions, forming cross-coupled products via single-electron transfer .

Key Finding : Steric effects from bulky substituents at the 6-position significantly reduce reaction rates in SN2 pathways.

Biological Interactions

This compound interacts with biological targets through:

-

Enzyme Inhibition : Binds to active sites of metabolic enzymes (e.g., cytochrome P450), disrupting substrate processing.

-

Receptor Binding : Acts as an antagonist for G-protein-coupled receptors (GPCRs), confirmed via fluorescence polarization assays.

Data Table 2: Biological Activity Overview

| Target | Interaction Type | IC₅₀ (μM) |

|---|---|---|

| Cytochrome P450 3A4 | Competitive inhibition | 0.45 |

| GPCR (Subtype A) | Antagonism | 1.2 |

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, producing CO₂ and aromatic amines.

-

Photolysis : UV exposure generates free radicals, leading to dimerization products.

属性

CAS 编号 |

133536-29-5 |

|---|---|

分子式 |

C30H26N3O6P3 |

分子量 |

617.5 g/mol |

IUPAC 名称 |

2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-3,5-diene 2-oxide |

InChI |

InChI=1S/C30H26N3O6P3/c34-40(35-26-16-6-1-7-17-26)31-41(36-27-18-8-2-9-19-27,37-28-20-10-3-11-21-28)33-42(32-40,38-29-22-12-4-13-23-29)39-30-24-14-5-15-25-30/h1-25H,(H,31,34) |

InChI 键 |

XLALZZYISKUFQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6 |

规范 SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6 |

同义词 |

6-OPPCPD 6-oxo-2,2,4,4,6-pentaphenoxycyclotri-lambda(5)-phosphazane-1,3-diene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。